molecular formula C11H17ClN2 B7863526 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine

Cat. No.: B7863526
M. Wt: 212.72 g/mol
InChI Key: OUGJNDVOSGIIEI-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is a pyrimidine derivative with a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and an isopropyl group at the 6-position. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine, propan-2-ol, and chloroacetic acid.

  • Condensation Reaction: The tert-butylamine is reacted with chloroacetic acid to form tert-butyl chloroacetamide.

  • Cyclization: The tert-butyl chloroacetamide undergoes cyclization with propan-2-ol in the presence of a strong acid catalyst (e.g., hydrochloric acid) to form the pyrimidine ring.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at the chlorine or isopropyl positions can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with reduced functional groups.

  • Substitution Products: Derivatives with different substituents at the chlorine or isopropyl positions.

Scientific Research Applications

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Studied for its potential use in drug development and as a lead compound for new therapeutic agents.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

2-Tert-butyl-4-chloro-6-(propan-2-yl)pyrimidine is similar to other pyrimidine derivatives, such as 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol and tBuXPhos. its unique combination of substituents and structural features distinguishes it from these compounds. The presence of the tert-butyl group and the isopropyl group provides steric hindrance and electronic effects that influence its reactivity and biological activity.

Comparison with Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol

  • tBuXPhos

  • Other pyrimidine derivatives with different substituents

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Properties

IUPAC Name

2-tert-butyl-4-chloro-6-propan-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-7(2)8-6-9(12)14-10(13-8)11(3,4)5/h6-7H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGJNDVOSGIIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)C(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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